molecular formula C11H8BrNO2 B3055092 4-Bromo-1-methyl-2-nitronaphthalene CAS No. 63017-86-7

4-Bromo-1-methyl-2-nitronaphthalene

Cat. No.: B3055092
CAS No.: 63017-86-7
M. Wt: 266.09 g/mol
InChI Key: SIGLNJPRJCTIDS-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO2 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-nitronaphthalene typically involves the bromination of 1-methyl-2-nitronaphthalene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the fourth position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

    Substitution: 4-Methoxy-1-methyl-2-nitronaphthalene.

    Reduction: 4-Bromo-1-methyl-2-aminonaphthalene.

    Oxidation: 4-Bromo-1-carboxy-2-nitronaphthalene.

Scientific Research Applications

4-Bromo-1-methyl-2-nitronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic aromatic substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Bromo-1-methyl-2-aminonaphthalene: Similar structure but with an amino group instead of a nitro group.

    4-Bromo-1-methyl-2-hydroxynaphthalene: Contains a hydroxyl group instead of a nitro group.

    4-Bromo-1-methyl-2-carboxynaphthalene: Features a carboxyl group in place of the nitro group.

Uniqueness: 4-Bromo-1-methyl-2-nitronaphthalene is unique due to the presence of both a bromine atom and a nitro group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

4-bromo-1-methyl-2-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-7-8-4-2-3-5-9(8)10(12)6-11(7)13(14)15/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGLNJPRJCTIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312599
Record name 4-Bromo-1-methyl-2-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63017-86-7
Record name NSC259261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259261
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Record name 4-Bromo-1-methyl-2-nitronaphthalene
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URL https://comptox.epa.gov/dashboard/DTXSID00312599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-2-nitronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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